molecular formula C28H22N2O2S2 B2752496 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide CAS No. 476276-17-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide

Cat. No.: B2752496
CAS No.: 476276-17-2
M. Wt: 482.62
InChI Key: CDHUYJHDRGZMPH-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydrobenzothiophene core, with a 4-phenoxybenzamide substituent at the 2-position. The benzothiazole moiety is known for its electron-withdrawing properties and relevance in medicinal chemistry, while the phenoxybenzamide group may influence solubility and binding affinity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S2/c31-26(18-14-16-20(17-15-18)32-19-8-2-1-3-9-19)30-28-25(21-10-4-6-12-23(21)33-28)27-29-22-11-5-7-13-24(22)34-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHUYJHDRGZMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, including anti-inflammatory properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure that combines a benzothiazole moiety and a tetrahydro-benzothiophene ring , contributing to its biological activity. Its molecular formula is C29H22N2O2S2C_{29}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of approximately 498.62 g/mol. The presence of functional groups such as the phenoxy and amide linkages enhances its solubility and reactivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds with similar structural features have demonstrated efficacy in reducing inflammation and pain in various models.

Biological Activity Mechanism Target Enzymes
Anti-inflammatoryCOX inhibitionCOX-1, COX-2
Potential anticancerReceptor interactionVarious receptors

The unique combination of benzothiazole and benzothiophene structures is believed to enhance the compound's efficacy in biological pathways associated with inflammation. Interaction studies suggest potential interactions with various biological targets beyond COX enzymes, including receptors involved in inflammatory pathways. Binding affinities and interaction mechanisms are typically assessed through in vitro assays and computational modeling techniques.

Case Studies and Research Findings

  • Anti-inflammatory Study : A study evaluated the compound's effects on inflammation using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.
  • Cancer Research : Preliminary studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.

Synthesis and Purification

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Coupling Reaction : Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.
  • Formation of Tetrahydro-benzothiophene Moiety : The reaction is followed by treatment with chlorinated derivatives (e.g., 1-(2-chloro ethyl) piperidine hydrochloride).
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Comparison with Similar Compounds

Key Observations :

  • Solubility: Sulfonamide derivatives may exhibit higher aqueous solubility due to polar groups, whereas the phenoxy substituent in the target compound introduces lipophilicity .
  • Steric Considerations: Bulky groups like dipropylsulfamoyl could hinder molecular packing or protein binding compared to the planar phenoxybenzamide .

Spectroscopic and Crystallographic Analysis

Spectroscopic Data :

  • IR Spectroscopy :
    • Amide C=O stretches in similar compounds (e.g., N-(3-benzoyl-tetrahydrobenzothiophen-2-yl)benzamide) appear at ~1663–1682 cm⁻¹, consistent with the target compound’s amide group .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomerism in benzothiazole-containing analogs .
  • NMR :
    • ¹H-NMR of tetrahydrobenzothiophene derivatives shows characteristic signals for cyclohexene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

Crystallographic Insights :

  • Hydrogen Bonding : N-H···O intramolecular hydrogen bonds (e.g., S(6) ring motif in ) stabilize the amide conformation, likely present in the target compound .
  • π-π Interactions : Benzothiazole and phenyl rings in analogs exhibit centroid–centroid distances of ~3.9 Å, suggesting similar stacking interactions in the target compound .

Implications of Substituent Variations on Physicochemical Properties

  • Bioactivity: Sulfonamide analogs () may target enzymes like carbonic anhydrase, whereas phenoxy derivatives could interact with hydrophobic protein pockets.
  • Thermal Stability : Crystallographic data () indicates that hydrogen bonding and π-stacking enhance melting points and crystallinity.
  • Druglikeness: The phenoxy group in the target compound may improve membrane permeability compared to polar sulfonamide derivatives .

Q & A

[Basic] What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide, and how is purity ensured?

Answer:
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole and tetrahydrobenzothiophene precursors. Key steps include:

  • Amide bond formation : Coupling 4-phenoxybenzoic acid derivatives with the amine-functionalized tetrahydrobenzothiophene core under reflux conditions using coupling agents like EDCI or DCC .
  • Functional group protection : Protecting reactive groups (e.g., thiazole nitrogen) to prevent side reactions .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound with >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) and NMR .

[Advanced] How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol improves crystallization .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) accelerate coupling reactions, reducing side products .
  • Temperature control : Maintaining reflux temperatures (80–120°C) ensures complete reaction while minimizing decomposition .
  • By-product analysis : Gas chromatography-mass spectrometry (GC-MS) identifies impurities, guiding iterative refinement .

[Basic] What spectroscopic techniques confirm the compound’s structural identity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR verifies aromatic protons (δ 7.0–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 503.12) .
  • Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .

[Advanced] How can crystallographic data resolve structural ambiguities?

Answer:

  • Software tools : SHELXL (for small-molecule refinement) and OLEX2 (for structure solution) analyze X-ray diffraction data to determine bond lengths, angles, and torsional strain .
  • Hydrogen bonding networks : Intermolecular interactions (e.g., N–H···N) stabilize crystal packing, validated via Mercury visualization software .
  • Twinned data refinement : SHELXL handles twinning in high-symmetry space groups (e.g., P2₁/c) to resolve overlapping reflections .

[Basic] Which functional groups are critical for biological activity?

Answer:

  • Benzothiazole ring : Mediates intercalation with DNA or enzyme active sites (e.g., kinases) .
  • Phenoxybenzamide moiety : Enhances lipophilicity, improving membrane permeability .
  • Tetrahydrobenzothiophene core : Stabilizes planar conformation for target binding .

[Advanced] How to address contradictions in reported biological activity data?

Answer:

  • Assay standardization : Replicate studies using consistent cell lines (e.g., HeLa, MCF-7) and dose ranges (1–100 µM) .
  • Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Computational docking : Use AutoDock Vina to predict binding modes and reconcile discrepancies between in vitro and in silico results .

[Basic] What in vitro assays are used for initial biological screening?

Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Anti-inflammatory activity : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

[Advanced] What strategies elucidate the compound’s mechanism of action?

Answer:

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
  • CRISPR-Cas9 knockout : Target validation by knocking out putative receptors (e.g., EGFR) and assessing activity loss .
  • Metabolomics : LC-MS profiles metabolic shifts (e.g., TCA cycle intermediates) to infer pathway modulation .

Table 1. Key Analytical Techniques for Structural and Functional Analysis

TechniqueApplicationReferences
X-ray Crystallography3D structure determination
SPR (Biacore)Real-time binding kinetics
ITCThermodynamic profiling of interactions
HRMSMolecular weight confirmation

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